![molecular formula C21H24N4O B2532220 2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900293-76-7](/img/structure/B2532220.png)
2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a phenyl group, a tetrahydrofuran ring, and a pyrazolo[1,5-a]pyrimidine ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The tetrahydrofuran ring and the pyrazolo[1,5-a]pyrimidine ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research focuses on the synthesis, characterization, and structural analysis of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines. For instance, Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivities of pyrazole derivatives, providing insights into their antitumor, antifungal, and antibacterial pharmacophore sites. The research involves detailed analysis using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, underlining the compound's structural and chemical properties and their correlation with biological activity (Titi et al., 2020).
Antimicrobial and Anticancer Applications
Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their antimicrobial and anticancer properties. The synthesis of pyrimidine linked pyrazole heterocyclics by Deohate and Palaspagar (2020) and their evaluation for insecticidal and antibacterial potential highlight the relevance of these compounds in developing new antimicrobial agents. Such studies demonstrate the pharmaceutical potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing various microbial threats and their possible role in cancer treatment through structure-activity relationship analysis (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of action
Indole derivatives and pyrazolo[3,4-b]pyridines have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of these compounds would depend on their specific targets. Generally, they would bind to their targets and modulate their activity, leading to changes in cellular function .
Biochemical pathways
Indole derivatives and pyrazolo[3,4-b]pyridines can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as solubility, stability, and permeability can influence their bioavailability .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. They could potentially have a variety of effects, such as anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-methyl-N-(oxolan-2-ylmethyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-19(15-7-3-2-4-8-15)21-23-18-11-5-10-17(18)20(25(21)24-14)22-13-16-9-6-12-26-16/h2-4,7-8,16,22H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWMYGKRGBQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

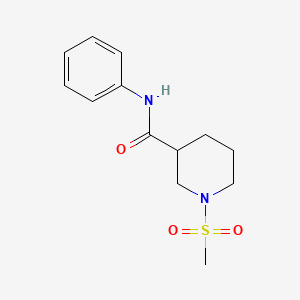
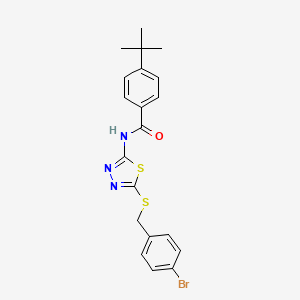
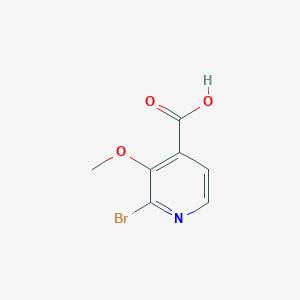
![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)
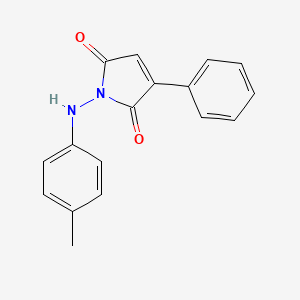
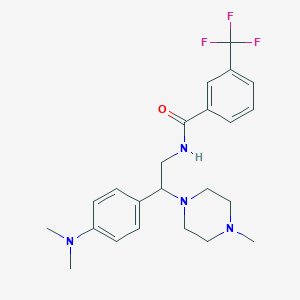
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)
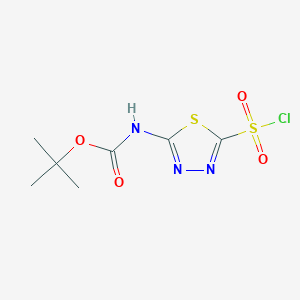
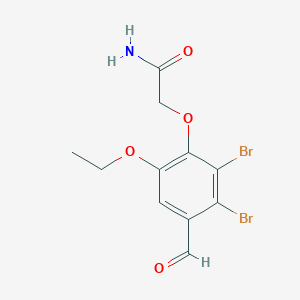
![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
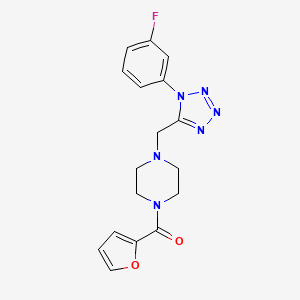
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)
